

Atto 390 Maleimide: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atto 390 maleimide**, a fluorescent probe with significant applications in biological research and drug development. This document details its core spectral properties, experimental protocols for its use, and a visual representation of the labeling workflow.

Core Properties of Atto 390 Maleimide

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4][5] Key characteristics of this dye include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines). The maleimide functional group allows for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectral and physical properties of **Atto 390 maleimide**.



Property	Value	Reference
Maximum Excitation Wavelength (λex)	390 nm	
Maximum Emission Wavelength (λem)	476 nm	
Molar Extinction Coefficient (εmax)	2.4 x 104 M-1 cm-1	_
Fluorescence Quantum Yield (ηfl)	90%	_
Fluorescence Lifetime (τfl)	5.0 ns	-
Molecular Weight (MW)	466 g/mol	-
Correction Factor at 260 nm (CF260)	0.46 - 0.52	-
Correction Factor at 280 nm (CF280)	0.08 - 0.09	-

Experimental ProtocolsProtein Labeling with Atto 390 Maleimide

This protocol outlines the general procedure for labeling proteins with **Atto 390 maleimide**. The maleimide group specifically reacts with free sulfhydryl groups of cysteine residues to form a stable thioether bond.

Materials:

- Protein of interest (50-100 μM in a suitable buffer)
- Atto 390 maleimide
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5. Other suitable buffers include
 Tris or HEPES. Avoid buffers containing amines.



- Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.
- Anhydrous, amine-free DMSO or DMF for dissolving the dye.
- Quenching reagent (e.g., glutathione or mercaptoethanol)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein at a concentration of 50-100 μM in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.
- Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of Atto 390 maleimide in anhydrous, amine-free DMSO or DMF. Protect the stock solution from light.
- Labeling Reaction: Add a 10-20 molar excess of the dissolved **Atto 390 maleimide** to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
- Quenching: After the incubation, add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to quench any unreacted maleimide.
- Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Measurement of Excitation and Emission Spectra

This protocol describes a general method for measuring the fluorescence spectra of Atto 390-labeled proteins.

Materials:

Atto 390-labeled protein solution



- Fluorometer with excitation and emission monochromators
- Quartz cuvette

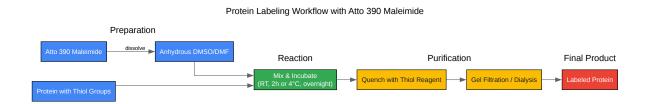
Procedure:

- Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the expected emission maximum of Atto 390 (approximately 476 nm).
 - Scan the excitation monochromator over a range that includes the expected excitation maximum (e.g., 300 nm to 450 nm).
 - Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the determined excitation maximum (λex, approximately 390 nm).
 - Scan the emission monochromator over a range that includes the expected emission maximum (e.g., 420 nm to 600 nm).
 - Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).
- Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using **Atto 390 maleimide**.

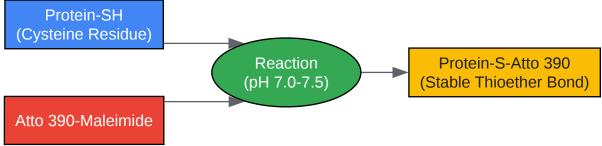




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Caption: Workflow for labeling proteins with Atto 390 maleimide.

Conceptual Diagram of Thiol-Maleimide Reaction



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Caption: The covalent reaction between a protein's thiol group and **Atto 390 maleimide**.

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